4-Bromo-2-fluoro-3-methoxy-6-nitrophenylboronic acid
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Overview
Description
4-Bromo-2-fluoro-3-methoxy-6-nitrophenylboronic acid is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups attached to a phenyl ring, along with a boronic acid moiety. The unique combination of these substituents makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-methoxy-6-nitrophenylboronic acid typically involves the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution, often using a fluorinating agent like cesium fluoride (CsF) or potassium fluoride (KF).
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol or a methoxide salt.
Nitration: The nitro group is introduced via electrophilic aromatic substitution using a nitrating mixture of concentrated sulfuric acid and nitric acid.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-methoxy-6-nitrophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid moiety reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Methoxide, fluoride, amines.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Aminophenyl Compounds: Formed through reduction of the nitro group.
Scientific Research Applications
4-Bromo-2-fluoro-3-methoxy-6-nitrophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: Employed in the development of bioactive compounds and molecular probes for studying biological processes.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-methoxy-6-nitrophenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid moiety transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic Acid: Similar structure but lacks the bromine, fluorine, and nitro groups.
3-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the bromine, methoxy, and nitro groups.
4-Bromo-3-methoxyphenylboronic Acid: Contains bromine and methoxy groups but lacks the fluorine and nitro groups.
Uniqueness
4-Bromo-2-fluoro-3-methoxy-6-nitrophenylboronic acid is unique due to the presence of multiple functional groups, which provide a high degree of reactivity and versatility in organic synthesis. The combination of bromine, fluorine, methoxy, and nitro groups allows for selective reactions and the formation of complex molecules that are not easily accessible with simpler boronic acids.
Properties
IUPAC Name |
(4-bromo-2-fluoro-3-methoxy-6-nitrophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrFNO5/c1-16-7-3(9)2-4(11(14)15)5(6(7)10)8(12)13/h2,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRLVTRJWTYSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1[N+](=O)[O-])Br)OC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrFNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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